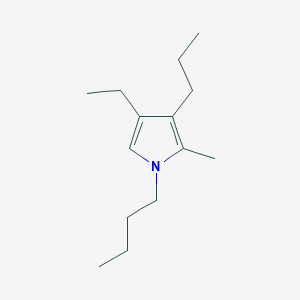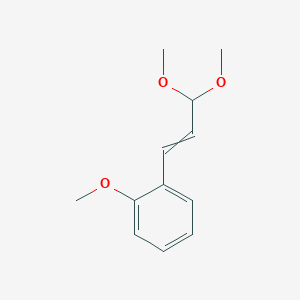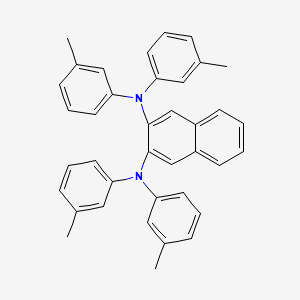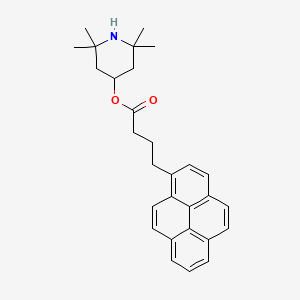![molecular formula C18H33N3O2 B12568203 6-[(Tridecylamino)methyl]pyrimidine-2,4(1H,3H)-dione CAS No. 184778-07-2](/img/structure/B12568203.png)
6-[(Tridecylamino)methyl]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Tridecylamino)methyl]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds that contain nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a tridecylamino group attached to the pyrimidine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Tridecylamino)methyl]pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through the condensation of appropriate starting materials such as urea and β-diketones under acidic or basic conditions.
Introduction of the Tridecylamino Group: The tridecylamino group is introduced via nucleophilic substitution reactions. This can be achieved by reacting the pyrimidine intermediate with tridecylamine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is essential for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-[(Tridecylamino)methyl]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts like palladium or copper.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives with different functional groups.
Scientific Research Applications
6-[(Tridecylamino)methyl]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as surfactants or catalysts.
Mechanism of Action
The mechanism of action of 6-[(Tridecylamino)methyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: Known for its potential as a PARP-1 inhibitor with antitumor activity.
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione: Exhibits inhibitory activity against d-dopachrome tautomerase and has potential anticancer properties.
Pyrimido[4,5-d]pyrimidine: Studied for its biological significance and potential therapeutic applications.
Uniqueness
6-[(Tridecylamino)methyl]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the tridecylamino group, which imparts distinct chemical and biological properties. This structural feature may enhance its lipophilicity, membrane permeability, and interaction with specific molecular targets, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
184778-07-2 |
|---|---|
Molecular Formula |
C18H33N3O2 |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
6-[(tridecylamino)methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H33N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-19-15-16-14-17(22)21-18(23)20-16/h14,19H,2-13,15H2,1H3,(H2,20,21,22,23) |
InChI Key |
LLQGRYHWUMDQIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCNCC1=CC(=O)NC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



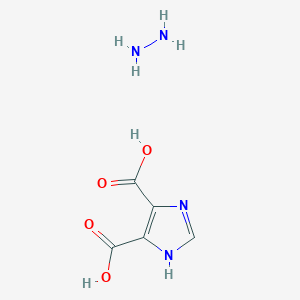
![Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine](/img/structure/B12568144.png)
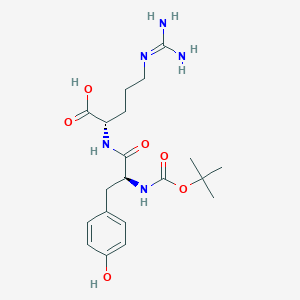
![Phosphinic amide, N-[(1R)-1-(1-naphthalenyl)propyl]-P,P-diphenyl-](/img/structure/B12568151.png)
![1,1'-Bis[(2-ethenylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B12568153.png)
![{[2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]methyl}phosphonic acid](/img/structure/B12568154.png)
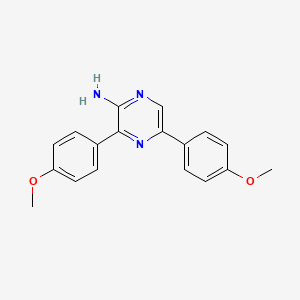
![Diethyl {1-[(diethoxyphosphoryl)oxy]-3-fluoropropyl}phosphonate](/img/structure/B12568163.png)
